molecular formula C11H11BrN4 B5416451 N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B5416451
M. Wt: 279.14 g/mol
InChI Key: IALWHOWCRKZKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrimidine derivative that has been studied extensively for its pharmacological properties, including its ability to inhibit certain enzymes and its potential as an antitumor agent.

Mechanism of Action

The mechanism of action of N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine involves its ability to bind to and inhibit the activity of certain enzymes. It has been shown to bind to the ATP-binding site of c-Met and other kinases, preventing their activation and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine in lab experiments is its ability to selectively inhibit certain enzymes. This can allow for the study of specific signaling pathways and their role in disease progression. However, one limitation is that it may not be effective against all types of cancer or other diseases, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several potential future directions for research on N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine. One area of research could focus on its potential as a combination therapy with other drugs or treatments. Another area could focus on its use in targeting specific signaling pathways in different types of cancer or other diseases. Additionally, further research is needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 3-bromoaniline with 2,4-diamino-6-methylpyrimidine in the presence of a catalyst. The resulting compound can be purified through recrystallization and other methods.

Scientific Research Applications

N~4~-(3-bromophenyl)-6-methyl-2,4-pyrimidinediamine has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to inhibit certain enzymes that are involved in the progression of cancer and other diseases. It has been shown to inhibit the activity of enzymes such as c-Met, AXL, and VEGFR2, which are involved in the growth and spread of tumors.

properties

IUPAC Name

4-N-(3-bromophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4/c1-7-5-10(16-11(13)14-7)15-9-4-2-3-8(12)6-9/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWHOWCRKZKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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